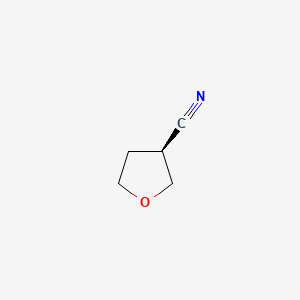
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
Overview
Description
“(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C8H10BClN2O2 . It is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . This compound is used as an organic intermediate .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” consists of a five-membered indazole ring with a methyl group attached to one of the nitrogen atoms and a boronic acid group attached to the fourth carbon atom . The molecular weight of this compound is 212.44 g/mol .
Chemical Reactions Analysis
As a boronic acid derivative, “(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” can participate in various chemical reactions. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” is a solid compound with a melting point of 118-123 °C . It has a density of 1.3±0.1 g/cm³ and a boiling point of 397.5±34.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.5 cm³ .
Scientific Research Applications
Synthesis of Indazole Derivatives
Indazole derivatives are widely used in medicinal chemistry due to their diverse biological activities. The compound can serve as a key intermediate in the synthesis of these derivatives .
Transition Metal Catalyzed Reactions
The compound can be used in transition metal catalyzed reactions. These reactions are crucial in the synthesis of complex organic molecules .
Reductive Cyclization Reactions
This compound can also participate in reductive cyclization reactions. This is a type of reaction where a molecule forms a ring structure while being reduced .
Synthesis of 2H-Indazoles
The compound can be used in the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Preparation of Aminothiazoles
Aminothiazoles are a class of organic compounds with potential applications in medicinal chemistry. This compound can be used as a reagent for the preparation of aminothiazoles .
Preparation of Pyridine Derivatives
Pyridine derivatives are important in the field of medicinal chemistry due to their wide range of biological activities. This compound can be used in the synthesis of pyridine derivatives .
Safety and Hazards
Future Directions
The future directions for “(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” could involve further exploration of its potential biological activities and applications in drug development. Given the wide range of activities exhibited by indazole derivatives , this compound could be a valuable synthon in the development of new drugs.
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to possess a wide range of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle .
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
(1-methylindazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFSEMAIXIWYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674183 | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride | |
CAS RN |
1257527-53-9 | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257527-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















